molecular formula C6H6F3NO B13529436 4-(Trifluoromethyl)-2-furanmethanamine

4-(Trifluoromethyl)-2-furanmethanamine

Cat. No.: B13529436
M. Wt: 165.11 g/mol
InChI Key: ICWFLGCPJARCBT-UHFFFAOYSA-N
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Description

[4-(trifluoromethyl)furan-2-yl]methanamine: is an organic compound with the molecular formula C6H6F3NO . It is characterized by the presence of a trifluoromethyl group attached to a furan ring, which is further connected to a methanamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(trifluoromethyl)furan-2-yl]methanamine typically involves the introduction of a trifluoromethyl group to a furan ring, followed by the attachment of a methanamine group. One common method involves the reaction of 4-(trifluoromethyl)furan-2-carbaldehyde with ammonia or an amine under reductive amination conditions. This process can be catalyzed by hydrogenation catalysts such as palladium on carbon or Raney nickel .

Industrial Production Methods: In an industrial setting, the production of [4-(trifluoromethyl)furan-2-yl]methanamine may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, Raney nickel.

Major Products:

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Alcohols, amines.

    Substitution Products: Halides, thiols.

Scientific Research Applications

Chemistry: In chemistry, [4-(trifluoromethyl)furan-2-yl]methanamine is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to improve the metabolic stability and bioavailability of pharmaceutical agents .

Medicine: In medicinal chemistry, [4-(trifluoromethyl)furan-2-yl]methanamine is explored for its potential therapeutic applications. It may serve as a lead compound for the development of drugs targeting specific enzymes or receptors .

Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, where its unique chemical properties can enhance performance characteristics .

Comparison with Similar Compounds

  • [4-(trifluoromethyl)phenyl]methanamine
  • [4-(trifluoromethyl)thiophen-2-yl]methanamine
  • [4-(trifluoromethyl)pyridin-2-yl]methanamine

Comparison: Compared to these similar compounds, [4-(trifluoromethyl)furan-2-yl]methanamine is unique due to the presence of the furan ring, which can offer different electronic and steric properties. This can result in distinct reactivity and interaction profiles, making it a valuable compound for specific applications .

Properties

Molecular Formula

C6H6F3NO

Molecular Weight

165.11 g/mol

IUPAC Name

[4-(trifluoromethyl)furan-2-yl]methanamine

InChI

InChI=1S/C6H6F3NO/c7-6(8,9)4-1-5(2-10)11-3-4/h1,3H,2,10H2

InChI Key

ICWFLGCPJARCBT-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC=C1C(F)(F)F)CN

Origin of Product

United States

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